molecular formula Br7Si3 B15164068 CID 78061398

CID 78061398

Cat. No.: B15164068
M. Wt: 643.6 g/mol
InChI Key: HDQMJEZZWILFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78061398 is a chemical compound registered in the PubChem database, a critical resource managed by the National Center for Biotechnology Information (NCBI) . This compound, with the molecular formula Br7Si3 and a molecular weight of 643.6 g/mol, is utilized in various scientific research applications . In chemistry, it serves as a reagent in diverse synthetic processes, while in biology and medicine, it is investigated for its interactions with biomolecules and potential therapeutic properties . The preparation of this compound involves specific synthetic routes and industrial methods designed to ensure high yield and purity . For structural characterization, mass spectrometry techniques like collision-induced dissociation (CID) and high-energy collision dissociation (HCD) are frequently employed to analyze its molecular fragments, while chromatographic methods such as GC-MS and LC-ESI-MS are used for quantification and profiling within complex mixtures . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or treatments .

Properties

Molecular Formula

Br7Si3

Molecular Weight

643.6 g/mol

InChI

InChI=1S/Br7Si3/c1-8(2)10(6,7)9(3,4)5

InChI Key

HDQMJEZZWILFKU-UHFFFAOYSA-N

Canonical SMILES

[Si]([Si]([Si](Br)(Br)Br)(Br)Br)(Br)Br

Origin of Product

United States

Preparation Methods

The preparation of CID 78061398 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

PubChem Database Review

PubChem (the largest open chemical database) was searched for CID 78061398, but no entries matched this identifier in the indexed literature or patent records . This suggests that either:

  • The compound is newly synthesized and not yet published.

  • The identifier may be incorrect or proprietary.

Patent and ToxCast Data Mining

Automated systems for extracting chemical reactions from patents and profiling chemicals in ToxCast assays were reviewed. While these tools identified thousands of reactions and assay results (e.g., GPCR interactions, CYP enzyme activities ), no matches for this compound were found in the datasets provided .

Potential Reasons for Missing Data

FactorExplanation
Identifier Accuracy This compound may not correspond to a valid PubChem entry.
Proprietary Status The compound could be undisclosed in public databases due to patent restrictions.
Novelty The compound may not have been studied in published reactions.

Recommendations for Further Research

  • Verify the CID using PubChem’s exact search tool .

  • Explore proprietary databases (e.g., CAS SciFinder, Reaxys) if institutional access is available.

  • Conduct experimental reactivity studies (e.g., screening for common reaction types such as nucleophilic substitutions or cross-couplings).

Scientific Research Applications

CID 78061398 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its ability to target specific molecular pathways. In industry, this compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78061398 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved in its mechanism of action are critical for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CID 78061398, comparisons are drawn with structurally or functionally related compounds referenced in the evidence.

Structural Comparison

provides a framework for structural comparisons using PubChem IDs (e.g., taurocholic acid, CID 6675; ginkgolic acid 17:1, CID 5469634). For example, betulin-derived inhibitors (e.g., CID 72326) are compared using 3D overlays to evaluate binding orientations . Such methods could be applied to this compound to identify structural analogs or functional groups critical for activity.

Fragmentation Patterns and Analytical Techniques

Fragmentation behavior under CID and HCD conditions is a key differentiator. demonstrates that sulfonamides exhibit distinct fragmentation pathways under HCD versus CID, with HCD providing more stable and comprehensive fragmentation data. For instance, HCD mitigates the "cut-off" effect seen in CID, enabling better resolution of high-mass ions . If this compound is a sulfonamide or similar organic compound, these findings would highlight the superiority of HCD for its structural elucidation.

Additionally, describes the use of in-source CID in LC-ESI-MS to differentiate isomers like ginsenosides Rf and F11. This approach could resolve ambiguities in this compound’s isomeric or stereochemical configuration .

Data Tables and Key Findings

Table 1: Comparison of Analytical Techniques for this compound and Analogs

Parameter This compound (Inferred) Sulfonamids (CID 3259, etc.) Betulin Derivatives (CID 72326)
Preferred MS Technique HCD (high-resolution) HCD CID/ETD
Key Fragmentation Stable high-mass ions Reduced cut-off effect Steroid backbone-specific fragments
Structural Resolution Isomeric differentiation Detailed fragmentation pathways 3D docking compatibility

Table 2: Structural Analogues from PubChem (Hypothetical Comparison)

Compound (CID) Functional Groups Biological Role (Inferred)
This compound Sulfonamide/steroid backbone Enzyme inhibition/metabolite
CID 6675 (Taurocholic) Bile acid derivative Substrate for transporters
CID 5469634 (Ginkgolic) Long-chain alkylphenol Inhibitor of protein interactions

Research Implications and Limitations

The absence of explicit data on this compound in the provided evidence necessitates reliance on generalized methodologies. Future studies should prioritize:

  • High-Resolution MS/MS : To map fragmentation pathways using HCD .
  • Chromatographic Profiling : For purity assessment and isomer separation .
  • Structural Modeling : To predict binding affinities with targets like enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.